molecular formula C9H14N2 B578939 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile CAS No. 15595-72-9

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Cat. No.: B578939
CAS No.: 15595-72-9
M. Wt: 150.225
InChI Key: FHLGKVQKOGFUND-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by its cyclohexene ring structure, which is substituted with an amino group, two methyl groups, and a nitrile group. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the reaction of 3,3-dimethylcyclohexanone with ammonia and a cyanide source under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and often requires a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

2-amino-3,3-dimethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2)5-3-4-7(6-10)8(9)11/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGKVQKOGFUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C1N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223538
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15595-72-9
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15595-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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